(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The process often begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the other amino group. The final step involves the coupling of the protected amino acids to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The use of automated systems ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s protecting groups play a crucial role in stabilizing the molecule during synthesis and ensuring its proper function in biological systems. The pathways involved include the formation and cleavage of peptide bonds, which are essential for the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the fluorenylmethyloxycarbonyl group.
(2R)-2-amino-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid: Lacks the tert-butoxycarbonyl group.
Uniqueness
The presence of both Boc and Fmoc protecting groups in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid makes it unique. These groups provide stability during synthesis and allow for selective deprotection, facilitating the formation of complex peptides and proteins.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H32N2O6 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2R)-3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-9-8-10-19(15-18)26(31)28(35)37-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m1/s1 |
InChI Key |
WFUFFVIWQSCGJM-DCWQJPKNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Origin of Product |
United States |
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